(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-19(6-3-16-2-1-13-27-16)24-9-7-22(8-10-24)17-4-5-18(21-20-17)23-11-14-26-15-12-23/h1-6,13H,7-12,14-15H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDWMSCLCDLHX-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, a compound known for its diverse biological activities, has been the subject of various studies aimed at understanding its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may inhibit proteasome activity, which is crucial for protein degradation and cellular regulation. This inhibition can lead to apoptosis in cancer cells and has implications in treating various malignancies.
Antiparasitic Activity
One notable study evaluated the compound's efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound demonstrated moderate activity in vitro, with a pEC50 value indicating its potential as a lead compound for further development. The data is summarized in Table 1.
| Activity | Value |
|---|---|
| pEC50 (intramacrophage) | 6.2 |
| pEC50 (THP-1 cells) | <4.3 |
| Aqueous solubility (μM) | 150 |
| FaSSIF solubility (μM) | 15 |
| % Reduction in parasitemia | 98 |
Enzyme Inhibition
Another significant aspect of the compound's biological profile is its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis. In vitro assays revealed that derivatives of this compound exhibited potent tyrosinase inhibitory activity, with IC50 values significantly lower than those of standard inhibitors like kojic acid. The mechanism appears to involve mixed inhibition, as demonstrated by kinetic studies using Lineweaver-Burk plots.
Study on Tyrosinase Inhibition
In a study focusing on the structural derivatives of furan-based compounds, one derivative showed exceptional tyrosinase inhibition with IC50 values of 0.0433 µM for monophenolase and 0.28 µM for diphenolase activities. Molecular docking studies indicated that this compound binds effectively to both catalytic and allosteric sites of the enzyme, enhancing its inhibitory potential.
Proteasome Inhibition Studies
A scaffold-hopping strategy led to the identification of analogs with improved proteasome inhibition profiles. These analogs were assessed in both in vitro and in vivo models, demonstrating significant efficacy against cancer cell lines and indicating their potential use in therapeutic applications for cancer treatment.
Pharmacokinetics
Preclinical pharmacokinetic studies have shown favorable absorption and distribution characteristics for this compound. Key pharmacokinetic parameters are summarized below:
| Parameter | Value |
|---|---|
| Oral bioavailability (F %) | 57 |
| Cmax (ng/mL) | 1300 |
| T max (h) | 0.5 |
| Half-life (T½) | 0.5 h |
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of prop-2-en-1-one can inhibit cancer cell proliferation via various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan ring enhances its interaction with cellular targets, making it a candidate for further anticancer drug development.
- Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent. Its structure allows for binding interactions with microbial enzymes or receptors.
Mechanisms of Action
The mechanisms through which (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one exerts its effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways linked to disease processes.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and inhibition of key oncogenic pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 25 | 45 |
| 50 | 20 |
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting promising antimicrobial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone
The chalcone core undergoes Michael additions , cycloadditions , and tautomerization :
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Nucleophilic attack : The β-carbon is electrophilic, enabling additions with amines, thiols, or Grignard reagents .
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1,4-Conjugate addition : Piperazine’s secondary amine reacts regioselectively with the enone system .
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Electrocyclization : Under acidic conditions, the enone forms a furano-flavanone derivative via intramolecular H-bond-assisted cyclization .
Table 2: Reaction Outcomes
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Michael addition | Piperazine, DMF, 80°C | Piperazine-adduct (IC₅₀: 1.2 µM) | |
| Acid-catalyzed cyclization | HCl/MeOH, reflux | Furan-flavanone hybrid |
Furan Ring Reactivity
The furan-2-yl group participates in:
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Electrophilic substitution : Nitration or bromination at the 5-position .
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Diels-Alder reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .
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Oxidation : Converts to γ-lactone under strong oxidizing agents (e.g., mCPBA) .
Piperazine-Morpholine Interactions
The 4-(6-morpholinopyridazin-3-yl)piperazine moiety contributes to:
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Hydrogen bonding : Morpholine’s oxygen and piperazine’s NH groups stabilize protein-ligand interactions (e.g., with proteasome β5 subunit) .
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Solubility : Morpholine enhances aqueous solubility (log P: 2.1) .
Computational Insights
Density functional theory (DFT) studies reveal:
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Electrostatic potential : The furan ring’s electron-rich region facilitates charge-transfer interactions with Asp214/215 residues .
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Tautomeric stability : The E-isomer is 4.3 kcal/mol more stable than the Z-isomer due to reduced steric clash .
Pharmacological Implications
Though not directly studied, structural analogs exhibit:
Comparison with Similar Compounds
Structural Similarities and Key Variations
The target compound shares a core enone scaffold with analogs such as 6d and 6f (), which differ in substituents:
- 6d: Contains an s-butylphthalazin-2(1H)-yl group and a 2,4-diaminopyrimidin-5-yl-substituted phenyl ring.
- 6f: Features a furan-2-ylphthalazin-2(1H)-yl group and the same diaminopyrimidine-phenyl system.
Other analogs, such as (E)-3-(4-fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (), highlight the role of fluorophenyl groups in modulating electronic properties and binding affinity.
Key observations :
- Yield : The furan-containing 6f has a lower yield (42%) compared to 6d (72%), suggesting steric or electronic challenges in coupling furan derivatives .
- Melting points: Higher melting points for 6f (242–244°C) vs. 6d (122–124°C) may reflect stronger intermolecular interactions (e.g., hydrogen bonding from diaminopyrimidine).
- Spectral trends: The enone C=O stretch in IR (~1634–1639 cm⁻¹) is consistent across analogs, confirming structural integrity .
Pharmacological and Physicochemical Implications
- Morpholine vs. sulfonyl groups : The morpholine in the target compound may improve aqueous solubility compared to sulfonyl-containing analogs (), which are bulkier and more lipophilic.
- Furan vs. phthalazine : The furan’s smaller size and oxygen heteroatom could enhance metabolic stability relative to phthalazine systems .
- Lumping strategy relevance: suggests compounds with similar scaffolds (e.g., enone-piperazine-heterocycle systems) may share comparable reactivity and bioactivity, supporting grouped analysis .
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one?
Answer:
The synthesis typically involves a multi-step approach:
Core scaffold formation : Use Claisen-Schmidt condensation to generate the α,β-unsaturated ketone (enone) moiety. This reaction couples a ketone (e.g., morpholinopyridazinone) with an aldehyde (e.g., furan-2-carbaldehyde) under basic conditions .
Piperazine coupling : Employ peptide coupling reagents like HOBt/TBTU with NEt₃ in anhydrous DMF to attach the piperazine moiety to the enone intermediate. This method minimizes racemization and improves yield .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the pure (E)-isomer .
Basic: How should researchers characterize the stereochemical configuration of the enone moiety?
Answer:
NMR Spectroscopy : Analyze the coupling constants (J values) of the vinyl protons. For the (E)-isomer, J values typically range between 12–16 Hz due to trans-configuration .
X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol) and resolve the structure to confirm stereochemistry .
IR Spectroscopy : Validate the enone conjugation through C=O (1680–1700 cm⁻¹) and C=C (1600–1620 cm⁻¹) stretching frequencies .
Advanced: How can computational modeling aid in predicting the biological target of this compound?
Answer:
Molecular Docking : Use software like AutoDock Vina to dock the compound into potential targets (e.g., kinases, GPCRs) based on the morpholino and piperazine pharmacophores. Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) .
DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
SAR Analysis : Synthesize analogs (e.g., replacing furan with thiophene) and compare docking scores to identify critical substituents .
Advanced: How should researchers address contradictory bioactivity data across different assays?
Answer:
Assay Validation : Verify assay conditions (pH, temperature, solvent) and ensure compound stability using HPLC (C18 column, acetonitrile/water gradient) .
Purity Analysis : Quantify impurities (>95% purity required) via LC-MS and exclude batch variability .
Target Selectivity Profiling : Screen against off-target receptors (e.g., serotonin receptors) to rule out polypharmacology .
Basic: What strategies are recommended for improving the compound’s solubility in aqueous buffers?
Answer:
Salt Formation : React with HCl or citrate to form water-soluble salts.
Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.
Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the furan or piperazine positions without disrupting the enone conjugation .
Advanced: How can researchers investigate the compound’s metabolic stability in preclinical models?
Answer:
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics .
CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites and propose metabolic pathways .
Advanced: What experimental approaches can resolve low yields during piperazine coupling?
Answer:
Coupling Reagent Optimization : Replace HOBt/TBTU with PyBOP or HATU for sterically hindered amines .
Solvent Screening : Test polar aprotic solvents (DMF, DCM, THF) and adjust reaction temperature (0–40°C).
In Situ Activation : Pre-activate the carboxylic acid intermediate before adding the piperazine derivative .
Basic: What safety precautions are necessary when handling this compound?
Answer:
PPE : Use nitrile gloves, lab coats, and safety goggles.
Ventilation : Work in a fume hood to avoid inhalation of fine particles.
Storage : Store at −20°C under nitrogen to prevent degradation. Refer to SDS guidelines for spill management .
Advanced: How can X-ray crystallography be utilized to study ligand-target interactions?
Answer:
Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and collect diffraction data (resolution ≤2.0 Å).
Electron Density Maps : Analyze Fo-Fc maps to validate ligand occupancy and binding pose .
Thermal Shift Assays : Confirm binding by monitoring protein melting temperature (ΔTm > 2°C) .
Advanced: What strategies are recommended for optimizing pharmacokinetic properties?
Answer:
LogP Adjustment : Introduce hydrophilic groups (e.g., -morpholino) to reduce LogP (target range: 2–3) .
Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% desired).
In Vivo PK Studies : Administer IV/PO in rodents and calculate AUC, Cmax, and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
